1-[5-(2-chlorophenyl)-2-furoyl]-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine
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Overview
Description
The compound “1-[5-(2-chlorophenyl)-2-furoyl]-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a furoyl group, a methyl group, an oxadiazolyl group, and a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding and other intermolecular interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of its intermolecular interactions .Scientific Research Applications
Antipsychotic Potential
A study by Raviña et al. (2000) synthesized and evaluated a series of conformationally restricted butyrophenones for their antipsychotic potential. These compounds, including derivatives with benzoylpiperidine and benzisoxazolyl fragments, showed selective affinity for serotonin receptors (5-HT(2A)). Their pharmacological profiles suggest effectiveness as neuroleptic drugs, highlighting their potential in treating psychiatric disorders (Raviña et al., 2000).
Anticancer and Antiangiogenic Effects
Chandrappa et al. (2010) investigated novel thioxothiazolidin-4-one derivatives for their anticancer and antiangiogenic effects using a mouse tumor model. These compounds demonstrated significant reduction in tumor volume and cell number, alongside strong antiangiogenic effects, suggesting potential as anticancer therapies (Chandrappa et al., 2010).
Antibacterial Activity
Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores, evaluating their antibacterial potentials. One compound exhibited significant growth inhibition of various bacterial strains, indicating its potential as a new antibacterial agent (Iqbal et al., 2017).
Cannabinoid Receptor Interaction
Shim et al. (2002) explored the molecular interaction of an antagonist with the CB1 cannabinoid receptor, providing insights into the structural requirements for binding and activity. This research contributes to understanding cannabinoid receptor interactions and the development of receptor-targeted therapies (Shim et al., 2002).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-12-21-18(26-22-12)15-8-4-5-11-23(15)19(24)17-10-9-16(25-17)13-6-2-3-7-14(13)20/h2-3,6-7,9-10,15H,4-5,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNDWOCOKMLEJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCCN2C(=O)C3=CC=C(O3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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